Product packaging for 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene(Cat. No.:CAS No. 4565-20-2)

2-[(E)-2-(4-methylphenyl)ethenyl]thiophene

Cat. No.: B2395782
CAS No.: 4565-20-2
M. Wt: 200.3
InChI Key: BOEZUVGDVWVKRQ-CMDGGOBGSA-N
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Description

2-[(E)-2-(4-Methylphenyl)ethenyl]thiophene (CAS Number 4565-20-2) is a thiophene-based compound with the molecular formula C13H12S and a molecular weight of 200.30 g/mol. Its structure features a thiophene ring, a five-membered aromatic heterocycle containing sulfur, linked via an ethenyl bridge to a 4-methylphenyl group . Thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their notable biological and pharmacological properties, serving as indispensable anchors for creating combinatorial libraries and discovering new lead molecules . They exhibit a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects, making them crucial building blocks in the development of agrochemicals and pharmaceuticals . Research on analogous 5-nitroimidazole compounds with olefin bridges has demonstrated that a conjugated system can significantly enhance biological activity, suggesting the potential of this compound's structure for further scientific investigation . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications. Researchers are encouraged to utilize this chemical for in vitro studies, including as a synthetic intermediate or a structural core in the development of novel bioactive substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12S B2395782 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene CAS No. 4565-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-(4-methylphenyl)ethenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-11-4-6-12(7-5-11)8-9-13-3-2-10-14-13/h2-10H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEZUVGDVWVKRQ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 E 2 4 Methylphenyl Ethenyl Thiophene

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene is contingent upon the availability of suitably functionalized starting materials. These precursors are designed to possess reactive groups at specific positions, enabling the final carbon-carbon bond formation.

A range of thiophene (B33073) intermediates can be employed, depending on the chosen coupling strategy. Key precursors include halothiophenes, thiopheneboronic acids, thiophene aldehydes, and thienylphosphonium salts.

2-Halothiophenes : 2-Bromothiophene is a common and readily prepared intermediate. It can be synthesized by the direct bromination of thiophene using bromine in a solvent like acetic acid or carbon tetrachloride. chemicalbook.comprepchem.com High-yield procedures have also been developed using bromine in aqueous hydrobromic acid or a combination of hydrobromic acid and hydrogen peroxide. guidechem.comthieme-connect.com

2-Thienylboronic Acid : This intermediate is crucial for Suzuki-Miyaura coupling. It is typically prepared from 2-bromothiophene. The process involves metal-halogen exchange with an organolithium reagent followed by quenching with a trialkyl borate, or through a palladium-catalyzed borylation reaction. acs.orgchemicalbook.com

Thiophene-2-carboxaldehyde : For Wittig-type reactions, thiophene-2-carboxaldehyde (2-formylthiophene) serves as the electrophilic partner. It can be synthesized through various formylation methods, such as the Vilsmeier-Haack reaction on thiophene.

Thienylphosphonium Salts : As precursors for Wittig reagents, thienylphosphonium salts are required. These are generally synthesized by the reaction of a halomethylthiophene, such as 2-(chloromethyl)thiophene, with triphenylphosphine.

Table 1: Synthesis of Key Thiophene Intermediates

IntermediateStarting MaterialTypical ReagentsReaction TypePrimary Use
2-BromothiopheneThiopheneBr2 in Acetic Acid or HBr/H2O2Electrophilic HalogenationHeck, Suzuki Coupling
2-Thienylboronic Acid2-Bromothiophene1. n-BuLi, 2. B(OR)3, 3. H3O+BorylationSuzuki Coupling
Thiophene-2-carboxaldehydeThiophenePOCl3, DMF (Vilsmeier-Haack)FormylationWittig/HWE Reaction
(2-Thienylmethyl)triphenylphosphonium chloride2-(Chloromethyl)thiophenePPh3Nucleophilic SubstitutionWittig/HWE Reaction

The 4-methylphenyl ethenyl portion of the molecule also requires specific functionalization. The choice of intermediate is dictated by the coupling reaction to be performed.

4-Methylbenzaldehyde : This commercially available aldehyde is a key starting material for the Wittig and Horner-Wadsworth-Emmons reactions. wikipedia.orgsigmaaldrich.com It can be prepared via the Gattermann-Koch formylation of toluene or by the oxidation of p-xylene. wikipedia.orgsciencemadness.org

4-Methylstyrene : Also known as 4-vinyltoluene, this compound is a crucial precursor for the Heck reaction. guidechem.comchemicalbook.com It is widely available commercially and is used as a monomer in polymer production. polymersource.ca

(4-Methylbenzyl)phosphonium Halides : These salts are precursors for the ylides used in the Wittig reaction. They are prepared by reacting a 4-methylbenzyl halide with triphenylphosphine.

(E)-2-(4-methylphenyl)ethenylboronic Acid : For Suzuki coupling, this vinylboronic acid (or its pinacol ester derivative) is an ideal partner. It can be synthesized with high stereocontrol via the hydroboration of 4-ethynyltoluene. nih.gov

Table 2: Synthesis of Key Phenyl Ethenyl Intermediates

IntermediateStarting MaterialTypical ReagentsReaction TypePrimary Use
4-MethylbenzaldehydeTolueneCO, HCl, AlCl3/CuCl (Gattermann-Koch)FormylationWittig/HWE Reaction
4-MethylstyreneEthyltolueneDehydrogenationEliminationHeck Reaction
(4-Methylbenzyl)triphenylphosphonium bromide4-Methylbenzyl bromidePPh3Nucleophilic SubstitutionWittig/HWE Reaction
(E)-2-(4-methylphenyl)ethenylboronic acid pinacol ester4-EthynyltoluenePinacolborane, CatalystHydroborationSuzuki Coupling

Cross-Coupling Reactions for C-C Bond Formation

With the appropriate precursors in hand, the final assembly of the target molecule is achieved through powerful C-C bond-forming reactions, each offering a distinct approach to constructing the ethenyl linkage.

The Mizoroki-Heck reaction is a palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. nih.gov For the synthesis of this compound, this typically involves the reaction of 2-bromothiophene with 4-methylstyrene.

The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). The presence of a phosphine ligand (e.g., triphenylphosphine) and a base (e.g., triethylamine or potassium carbonate) is generally required. uliege.be A significant advantage of the Heck reaction is its inherent stereoselectivity, which overwhelmingly favors the formation of the (E)-isomer, making it highly suitable for this synthesis. uliege.benih.gov Microwave irradiation has been shown to accelerate the reaction and improve yields. nih.gov

Table 3: Typical Conditions for Heck Reaction Synthesis

Reactant 1Reactant 2CatalystBaseSolventProduct Stereochemistry
2-Bromothiophene4-MethylstyrenePd(OAc)2 / PPh3K2CO3 or Et3NDMF, NMP, or AcetonitrilePredominantly (E)

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification provide a classic route to alkenes from carbonyl compounds and phosphorus ylides or phosphonate carbanions. masterorganicchemistry.comwikipedia.org Two primary pathways exist for this synthesis:

Route A : Reaction of thiophene-2-carboxaldehyde with the ylide derived from (4-methylbenzyl)triphenylphosphonium bromide.

Route B : Reaction of 4-methylbenzaldehyde with the ylide derived from (2-thienylmethyl)triphenylphosphonium chloride.

While the standard Wittig reaction can produce a mixture of (E) and (Z) isomers, the HWE modification, which uses a phosphonate ester instead of a phosphonium salt, is highly stereoselective for the (E)-alkene. wiley-vch.denrochemistry.com The reaction involves deprotonation of the phosphonate ester with a strong base (e.g., sodium hydride or potassium tert-butoxide) to form a stabilized carbanion, which then reacts with the aldehyde. The resulting phosphate byproduct is water-soluble, simplifying purification. wiley-vch.de

Table 4: Comparison of Wittig-Horner Reaction Pathways

PathwayAldehyde ComponentPhosphonate ComponentBaseSolventAdvantage
Route AThiophene-2-carboxaldehydeDiethyl (4-methylbenzyl)phosphonateNaH, KOtBuTHF, DMFUtilizes commercially available 4-methylbenzyl chloride for phosphonate synthesis.
Route B4-MethylbenzaldehydeDiethyl (2-thienylmethyl)phosphonateNaH, KOtBuTHF, DMFUtilizes commercially available 4-methylbenzaldehyde.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.net This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. For the target molecule, a viable strategy is the coupling of 2-thienylboronic acid with an (E)-1-halo-2-(4-methylphenyl)ethene or, more commonly, the coupling of a 2-halothiophene with (E)-2-(4-methylphenyl)ethenylboronic acid or its pinacol ester. nih.gov

The key advantage of this approach is the preservation of the double bond's stereochemistry. nih.govucur.org If the vinylboronic acid precursor is in the (E) configuration, the final product will also be the (E)-isomer. The reaction requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically an aqueous solution of sodium or potassium carbonate. researchgate.net

Table 5: Typical Conditions for Suzuki-Miyaura Coupling

OrganohalideOrganoboron CompoundCatalystBaseSolvent SystemKey Feature
2-Bromothiophene(E)-2-(4-methylphenyl)ethenylboronic acid pinacol esterPd(PPh3)4 or Pd(OAc)2/Ligandaq. K2CO3 or Na2CO3Toluene/Water, Dioxane/WaterStereochemical retention of the double bond.

Other Palladium-Catalyzed Coupling Methods

While Heck and Suzuki-Miyaura reactions are common, other palladium-catalyzed methods have been developed for the synthesis of styrylthiophenes and related structures. These alternative routes can offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

One such method is the Heck-Matsuda reaction , which utilizes arenediazonium salts as an alternative to aryl halides. For instance, 2-(methoxycarbonyl)thiophene-3-diazonium salts have been successfully used in couplings with α,β-unsaturated compounds. mdpi.com This approach can be advantageous as diazonium salts are readily prepared from amino precursors and can sometimes be more reactive than the corresponding halides.

Another strategy involves the palladium-catalyzed annulation of aryl sulfides with alkynes . This convergent method allows for the construction of substituted thiophene rings, which can be precursors to the target molecule. nih.gov This route provides a different disconnection approach, building the thiophene ring itself with the necessary substitution pattern already in place or easily modified.

These methods, summarized in the table below, expand the synthetic chemist's toolkit for accessing this compound and its analogs.

Table 1: Comparison of Selected Palladium-Catalyzed Reactions

Reaction Name Thiophene Precursor Aryl Precursor Key Features
Heck-Mizoroki 2-Halothiophene 4-Methylstyrene High (E)-isomer selectivity; tolerant of various functional groups. organic-chemistry.orgbeilstein-journals.org
Suzuki-Miyaura 2-Halothiophene 4-Methylphenylboronic acid Mild reaction conditions; wide availability of boronic acids. nih.govresearchgate.netmdpi.com
Heck-Matsuda 2-Aminothiophene (via diazonium salt) 4-Methylstyrene Avoids the use of aryl halides; reactive coupling partner. mdpi.com

| Annulation | Aryl sulfide | Alkyne | Convergent synthesis for building the core thiophene structure. nih.gov |

Stereoselective Synthesis of the (E)-Isomer

The geometry of the ethenyl bridge is a critical feature of the target molecule, with the (E)-isomer being of primary interest. Synthetic strategies are therefore designed to maximize its formation, either through direct stereospecific reactions or by isomerization of any undesired (Z)-isomer. The (E) form is generally more thermodynamically stable than the (Z) form. nih.gov

Control of E/Z Isomerization

In syntheses that may produce a mixture of (E) and (Z) isomers, specific methods can be employed to convert the (Z)-isomer to the more stable (E)-isomer. This isomerization is a key step in ensuring the stereochemical purity of the final product.

Several methods can achieve this transformation:

Thermal Isomerization : Heating the isomer mixture can provide the energy needed to overcome the rotational barrier of the double bond, leading to the thermodynamically more stable (E)-isomer.

Acid Catalysis : The presence of a catalytic amount of a mild acid can facilitate Z → E isomerization. This method has been demonstrated for stilbene (B7821643) derivatives, where even trace amounts of acid can quantitatively convert the Z-isomer to the E-isomer without promoting side reactions like double bond migration. nih.gov

Photoisomerization : Although often used to convert from E to Z, photoisomerization in the presence of a triplet sensitizer, such as para-benzoquinone, can selectively promote Z to E conversion. kyoto-u.ac.jprsc.org This occurs via the formation of an exciplex where the (E)-conformer is more stable. kyoto-u.ac.jp

Chemical Isomerization : Reagents like diphenyldisulfide have been used to assist in the isomerization of E/Z mixtures of stilbenes to yield the pure trans-isomer, often in high yield. nih.gov

Reaction Conditions for Stereospecificity

Achieving a high degree of stereospecificity in the initial carbon-carbon bond-forming reaction is the most efficient route to the pure (E)-isomer. The choice of reaction and its parameters are crucial for this outcome.

The Heck reaction is particularly noted for its excellent trans selectivity, making it a preferred method for synthesizing (E)-stilbenes and their analogs. organic-chemistry.org The reaction mechanism, involving syn-addition of the palladium-aryl species to the alkene followed by syn-elimination of palladium hydride, inherently favors the formation of the (E)-product.

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for stereoselective olefin synthesis. By reacting a phosphonate ester (derived from 2-(bromomethyl)thiophene) with 4-methylbenzaldehyde, high E/Z ratios can be achieved. nih.gov The formation of the thermodynamically stable E-alkene is typically favored.

Key reaction conditions influencing stereospecificity include:

Catalyst and Ligands : In palladium-catalyzed reactions, the choice of phosphine ligands can influence the steric environment around the metal center, guiding the stereochemical outcome.

Base and Solvent : The base and solvent system can affect the stability of intermediates and transition states in the catalytic cycle, thereby influencing the isomer ratio.

Temperature : While higher temperatures can facilitate isomerization to the more stable (E)-isomer, they can also lead to side reactions. Optimal temperature control is necessary to balance reaction rate and selectivity.

Purification and Isolation Techniques for Organic Conjugated Systems

The purification of this compound is critical to remove starting materials, catalyst residues, and any (Z)-isomer. Due to the conjugated nature of the molecule, it is a crystalline solid at room temperature, which lends itself to specific purification techniques.

Recrystallization : This is a primary technique for purifying solid organic compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The impure solid is dissolved in a minimum amount of hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Column Chromatography : This is a versatile and widely used method for separating components of a mixture. For conjugated systems, silica gel is a common stationary phase. The separation is based on the differential adsorption of the components to the stationary phase as a mobile phase (eluent) is passed through the column. The less polar (E)-isomer typically elutes before the more polar (Z)-isomer, allowing for their effective separation.

High-Speed Counter-Current Chromatography (HSCCC) : This is an advanced liquid-liquid partition chromatography technique that avoids solid supports. It is particularly effective for separating structurally similar compounds, such as stilbene isomers. An efficient HSCCC method has been developed for the preparative isolation and purification of stilbene glycosides, demonstrating its utility for this class of compounds. nih.gov

Table 2: Overview of Purification Techniques

Technique Principle Application for Conjugated Systems Advantages
Recrystallization Differential solubility at varied temperatures Primary purification of solid products to remove minor impurities. Simple, cost-effective, scalable.
Column Chromatography Differential adsorption on a solid support Separation of (E) and (Z) isomers, removal of reactants and byproducts. High resolving power, applicable to a wide range of compounds.

| HSCCC | Liquid-liquid partition | Preparative separation of very similar compounds, like geometric isomers. nih.gov | No irreversible adsorption, high sample loading capacity, quantitative recovery. |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Greener Solvents : A significant advancement is the use of water as a reaction medium for palladium-catalyzed reactions. Direct C-H arylation of thiophene derivatives has been successfully performed in water, which serves as a green solvent. unito.it Micellar catalysis, using surfactants like Kolliphor EL in water, allows for Suzuki couplings to be performed at room temperature and open to the air, eliminating the need for inert atmospheres and volatile organic solvents. mdpi.com Deep eutectic solvents (DES) are also emerging as green alternatives to traditional ionic liquids for thiophene synthesis. rsc.org

Catalysis over Stoichiometric Reagents : The use of palladium catalysts is inherently a green approach compared to stoichiometric methods like the Wittig reaction, which generates stoichiometric amounts of triphenylphosphine oxide waste. Efficient catalyst systems with low loadings and high turnover numbers are continuously being developed. organic-chemistry.org

Metal-Free Alternatives : To address concerns about metal toxicity and catalyst cost, metal-free methodologies for synthesizing thiophene derivatives are being explored. These methods often rely on controlled reaction conditions using elemental sulfur or other sulfur sources, advancing the goals of green chemistry. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and the nature of the conjugated π-system within the molecule.

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene. The spectrum is largely defined by vibrations of the thiophene (B33073) ring, the 4-methylphenyl group, and the central ethenyl bridge.

Key expected absorptions include:

Aromatic and Vinylic C-H Stretching: Vibrations corresponding to the C-H bonds of the phenyl and thiophene rings, as well as the ethenyl bridge, are anticipated in the 3100-3000 cm⁻¹ region.

Methyl C-H Stretching: The methyl group on the phenyl ring will exhibit symmetric and asymmetric stretching vibrations, typically observed between 2980 and 2870 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the ethenyl linker are expected in the 1650-1450 cm⁻¹ range. The trans-configuration of the ethenyl bridge typically results in a strong band around 1600 cm⁻¹.

C-S Stretching: The characteristic C-S bond vibration within the thiophene ring is generally found in the 850-600 cm⁻¹ region.

Out-of-Plane C-H Bending: A strong absorption band indicative of the trans-disubstituted ethenyl group is expected around 960 cm⁻¹. The substitution patterns on the aromatic rings also give rise to characteristic bands in the 900-675 cm⁻¹ "fingerprint" region.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3025 Aromatic & Vinylic C-H Stretch
~2920 Methyl C-H Asymmetric Stretch
~2860 Methyl C-H Symmetric Stretch
~1600 Aromatic & Vinylic C=C Stretch
~1510 Aromatic C=C Stretch
~1450 Methyl C-H Asymmetric Bend
~960 Trans Vinylic C-H Out-of-Plane Bend
~810 1,4-Disubstituted Phenyl C-H Out-of-Plane Bend

Raman spectroscopy is particularly effective for analyzing the conjugated system of this compound, as the C=C stretching modes of the extended π-system are typically strong and well-defined. The high degree of conjugation in the molecule is expected to result in intense Raman scattering for the vinylic and aromatic C=C stretching vibrations. The position and intensity of these bands can provide information about the planarity and electronic delocalization across the molecular backbone.

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~1630 Vinylic C=C Stretch (Strong)
~1595 Phenyl Ring C=C Stretch (Strong)
~1440 Thiophene Ring Symmetric C=C Stretch (Medium)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum will show distinct signals for the protons of the thiophene ring, the 4-methylphenyl ring, the ethenyl bridge, and the methyl group. The trans-configuration of the ethenyl protons is confirmed by a large coupling constant (typically >15 Hz).

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.40 d 8.1 2H, Phenyl (ortho to ethenyl)
~7.25 - 7.00 m - 4H, Phenyl (meta to ethenyl), Thiophene, Vinylic
~6.95 d >15 1H, Vinylic

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic and vinylic carbons are expected in the downfield region (120-150 ppm), while the methyl carbon will appear in the upfield region.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~145 Thiophene C (attached to ethenyl)
~138 Phenyl C (attached to methyl)
~135 Phenyl C (attached to ethenyl)
~129 Phenyl CH
~128 Vinylic CH
~127 Thiophene CH
~126 Phenyl CH
~125 Vinylic CH
~124 Thiophene CH

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be seen between the adjacent protons on the phenyl ring, the protons on the thiophene ring, and between the two vinylic protons of the ethenyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms that bear protons.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₃H₁₂S, the theoretical exact mass can be calculated. scielo.org.zaaaronchem.comguidechem.com

Table 1: Calculated Exact Mass of this compound

Property Value
Molecular Formula C₁₃H₁₂S

In a typical HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured to a high degree of precision (typically to four or more decimal places). The close agreement between the experimental and calculated exact mass would confirm the elemental formula of the compound.

Electronic Absorption Spectroscopy in Solution and Solid State

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is essential for understanding their photophysical properties.

UV-Visible Spectroscopy for π-π* Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by strong absorptions arising from π-π* transitions within the extended conjugated system, which includes the thiophene ring, the ethenyl bridge, and the 4-methylphenyl group. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

Although specific experimental UV-Vis absorption data for this compound is not available in the reviewed literature, the absorption maxima (λmax) can be anticipated based on the spectra of similar stilbene (B7821643) and thiophene derivatives. researchgate.netresearchgate.net The extended conjugation in this molecule would likely result in absorption bands in the near-UV or visible region of the electromagnetic spectrum. For comparison, related thiophene-fused naphthodiphospholes exhibit absorption maxima in the range of 367 nm to 415 nm. researchgate.net

Solvent Effects on Absorption Maxima (Solvatochromism)

Solvatochromism is the phenomenon where the position of the absorption or emission maximum of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation. For donor-π-acceptor systems, a bathochromic (red) shift is often observed in more polar solvents.

While this compound does not possess strong donor-acceptor groups, the thiophene and methylphenyl moieties can still induce a degree of charge redistribution upon excitation. Studies on related push-pull thiophene-based compounds have demonstrated solvatochromic behavior. nih.govrsc.org For instance, in some donor-π-acceptor thiophene derivatives, a red shift of around 10 nm to 18 nm in the absorption spectra is observed when changing from a nonpolar solvent like cyclohexane (B81311) to a polar aprotic solvent like DMSO. nih.govrsc.org

To systematically study the solvatochromism of this compound, its UV-Vis absorption spectra would be recorded in a series of solvents with varying polarities. The correlation of the absorption maxima with solvent polarity parameters, such as the Kamlet-Taft parameters, would provide insights into the nature of the solute-solvent interactions.

Table 2: Hypothetical UV-Vis Absorption Maxima in Different Solvents to Illustrate Solvatochromism

Solvent Polarity (Dielectric Constant) Expected λmax (nm)
n-Hexane 1.88 ~320
Dichloromethane 8.93 ~325
Acetonitrile 37.5 ~328

Note: The λmax values in this table are hypothetical and are intended to illustrate the expected trend of a slight bathochromic shift with increasing solvent polarity.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the intermolecular interactions that govern the solid-state properties of a material.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (SCXRD) analysis of this compound would provide detailed information about its molecular conformation, bond lengths, bond angles, and the packing of molecules in the crystal lattice. To date, no single crystal structure of this specific compound has been reported in the Cambridge Structural Database (CSD) or the surveyed literature.

However, crystal structures of related thiophene derivatives have been reported. For instance, the crystal structure of (E)-N-phenyl-N′-[1-(thiophen-2-yl)ethylidene]formohydrazide reveals a nearly perpendicular orientation of the thiophene and phenyl rings. nist.gov In contrast, other thiophene derivatives show different packing motifs and intermolecular interactions. nih.govresearchgate.netresearchgate.netresearchgate.net An SCXRD study of the title compound would be necessary to definitively determine its solid-state conformation and packing.

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials and the identification of different crystalline forms, or polymorphs. Polymorphism can have a significant impact on the physical properties of a compound, such as its solubility, melting point, and solid-state fluorescence.

No powder XRD data for this compound is currently available in the public domain. A PXRD study would involve irradiating a powdered sample of the compound with X-rays and recording the diffraction pattern. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), would serve as a unique fingerprint for the crystalline phase. By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate), it would be possible to screen for and identify any potential polymorphs of this compound. The PXRD pattern of a related copolymer, poly[(thiophene-2,5-diyl)-co-p-chloro benzylidene], has been used to characterize its crystalline nature. researchgate.net

Photophysical Properties and Excited State Dynamics

Fluorescence Spectroscopy and Emission Characteristics

Fluorescence spectroscopy provides valuable insights into the electronic structure and excited-state behavior of fluorescent molecules. The emission properties of 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene are influenced by its molecular structure and the surrounding environment.

Emission Maxima and Stokes Shift Analysis

The emission maximum of a fluorophore is the wavelength at which it emits light most intensely after excitation. For donor-π-acceptor (D-π-A) systems like this compound, the position of the emission maximum is sensitive to the polarity of the solvent. In analogous thiophene-based D-π-A compounds, a bathochromic (red) shift of the emission maximum is observed as the solvent polarity increases. For instance, a similar compound, 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT), exhibits a significant red shift in its fluorescence emission spectrum, moving from less polar to more polar solvents nih.gov. This solvatochromic behavior is indicative of a more polar excited state compared to the ground state, a common feature in molecules with intramolecular charge transfer (ICT) characteristics.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides information about the extent of geometric and electronic rearrangement in the excited state. A larger Stokes shift suggests a more significant change in the molecule's dipole moment upon excitation. For D-π-A thiophene (B33073) derivatives, the Stokes shift generally increases with solvent polarity, further supporting the notion of an ICT excited state nih.gov.

To illustrate the expected trend for this compound, the following interactive data table presents typical absorption and emission maxima, along with the calculated Stokes shifts, for a structurally related D-π-A thiophene derivative in a range of solvents with varying polarity.

Note: The data in this table is for the analogous compound 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and is intended to be representative of the behavior expected for this compound. nih.gov

Quantum Yield Determination in Various Solvents

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For many organic fluorophores, the quantum yield is highly dependent on the solvent environment. In the case of D-π-A thiophene derivatives, a general trend of decreasing fluorescence quantum yield with increasing solvent polarity is often observed nih.gov. This is attributed to the stabilization of the charge-separated excited state in polar solvents, which can enhance non-radiative decay pathways, thereby reducing the fluorescence efficiency.

The following interactive data table provides representative fluorescence quantum yields for a related D-π-A thiophene compound in different solvents, illustrating the expected influence of the environment on the emissive properties of this compound.

Note: The data in this table is for the analogous compound 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) and is intended to be representative of the behavior expected for this compound. nih.gov

Temperature Effects on Emission

Temperature can have a significant impact on the fluorescence emission of organic molecules. Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is because higher temperatures increase the kinetic energy of the molecule and the surrounding solvent molecules, leading to more efficient non-radiative decay processes such as internal conversion and intersystem crossing nih.gov.

In some D-A systems, temperature-dependent fluorescence studies can reveal the presence of a twisted intramolecular charge transfer (TICT) state. In such cases, a gradual increase in fluorescence intensity accompanied by a blue shift of the emission maximum with increasing temperature can be observed. This behavior is attributed to the thermal equilibrium between a planar, more emissive locally excited state and a twisted, less emissive TICT state.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides dynamic information about the excited state, including the fluorescence lifetime and the rates of radiative and non-radiative decay.

Fluorescence Lifetime Measurements

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For D-π-A thiophene derivatives, the fluorescence lifetime is often influenced by the solvent polarity. In many cases, the fluorescence lifetime increases in more polar solvents. This is because the polar solvent molecules can stabilize the charge-separated excited state, thus extending its lifetime nih.gov. For example, the fluorescence lifetime of DMAT, a related compound, is longer in the polar solvent DMSO compared to the nonpolar solvent cyclohexane (B81311) nih.gov.

The following interactive data table presents typical fluorescence lifetimes for a related D-π-A thiophene compound in various solvents, which can be considered indicative of the behavior of this compound.

Note: The data in this table is for the analogous compound 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) and is intended to be representative of the behavior expected for this compound. nih.gov

Non-Radiative Decay Pathways

The excited state of a molecule can return to the ground state through both radiative (fluorescence) and non-radiative decay pathways. The non-radiative decay rate constant (knr) can be calculated from the fluorescence quantum yield (Φf) and the fluorescence lifetime (τ) using the equation: knr = (1 - Φf) / τ. Similarly, the radiative decay rate constant (kr) is given by kr = Φf / τ nih.gov.

The following interactive data table shows the calculated radiative and non-radiative decay rate constants for a related D-π-A thiophene compound in different solvents, providing an indication of the expected trends for this compound.

Note: The data in this table is for the analogous compound 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) and is intended to be representative of the behavior expected for this compound. nih.gov

Phosphorescence and Triplet State Characterization

The triplet excited state plays a crucial role in the photochemistry of many organic molecules, influencing processes such as photoisomerization and energy transfer. For this compound, characterization of its triplet state through phosphorescence and absorption spectroscopy provides fundamental insights into its excited-state dynamics.

Low-Temperature Phosphorescence Spectra

For instance, cyclic triimidazole-mono-hexyl thiophene derivatives exhibit distinct phosphorescence at 77 K. nih.gov These compounds show a high-energy phosphorescence (HEP) with vibronic structure, appearing at wavelengths of approximately 420 nm and 448 nm, and a low-energy phosphorescence (LEP) at around 494 nm, 533 nm, and 577 nm. nih.gov The lifetimes of these phosphorescence emissions are in the range of tens to hundreds of milliseconds. nih.gov The presence of multiple phosphorescence bands in these related compounds suggests the possibility of complex triplet state manifolds, potentially involving contributions from both molecular and aggregate species in the solid state. nih.gov

Based on these analogous systems, it can be anticipated that the low-temperature phosphorescence spectrum of this compound would appear at longer wavelengths compared to its fluorescence, exhibiting a characteristic vibronic structure. The precise position and lifetime of the phosphorescence would be influenced by the extent of π-conjugation and the nature of the solvent matrix.

Table 1: Representative Low-Temperature (77 K) Phosphorescence Data for a Thiophene Derivative nih.gov

Emission TypeWavelength (nm)Lifetime (ms)
High-Energy Phosphorescence (HEP)420, 44810.61
Low-Energy Phosphorescence (LEP)494, 533, 577132.01

Note: Data for a cyclic triimidazole-mono-hexyl thiophene derivative.

Triplet-Triplet Absorption Spectroscopy

Triplet-triplet (T-T) absorption spectroscopy is a powerful technique to probe the properties of the triplet state. This method involves exciting the molecule to its first excited singlet state, followed by intersystem crossing to the triplet manifold. A second light source then probes the absorption from the lowest triplet state (T₁) to higher-lying triplet states (Tₙ).

Specific T-T absorption data for this compound is not extensively documented. However, studies on similar stilbene (B7821643) and thiophene-containing systems provide a framework for understanding its likely behavior. For stilbene, the transient absorption spectrum shows a broad excited-state absorption (ESA) band in the visible region. researchgate.net The lifetime of the triplet state can be determined by monitoring the decay of this transient absorption. The triplet state lifetimes of BODIPY derivatives, for example, have been shown to vary significantly with structural modifications, ranging from microseconds to milliseconds. unipd.itrsc.org

For thiophene derivatives, intersystem crossing to the triplet manifold is an efficient process. The triplet state lifetime is a key parameter that can be influenced by molecular structure and the surrounding environment. unipd.it Factors such as the presence of heavy atoms or specific substituents can significantly alter the rate of intersystem crossing and the triplet lifetime.

Photoisomerization Mechanisms and Kinetics

Photoisomerization is a fundamental photochemical process for stilbenoid compounds, involving the conversion between (E) and (Z) isomers upon light absorption. This process is central to the functionality of molecular switches and photosensitive materials.

(E)/(Z) Isomerization Pathways under Photochemical Excitation

The photoisomerization of stilbene and its derivatives, including thiophene-containing analogues, generally proceeds through the excited singlet state. Upon photoexcitation of the (E)-isomer to the S₁ state, the molecule can undergo rotation around the central ethylenic double bond. This rotation leads to a perpendicular, twisted conformation which serves as a conical intersection with the ground state potential energy surface. From this twisted intermediate, the molecule can relax to either the (E) or (Z) isomer on the ground state. nih.gov

For styrylthiophenes, the generally accepted mechanism involves a rapid Z-E isomerization, followed by a photochemical electrocyclic reaction to form a dihydronaphthothiophene intermediate, which then oxidizes to the final aromatic product. nih.gov Theoretical studies on related systems, such as 1-(2-pyrrolyl)-2-(2-thienyl)ethylene, have explored the potential energy surfaces of the excited states to elucidate the detailed isomerization pathways. These studies help in understanding the role of different conical intersections and the barriers to isomerization.

The specific pathway for this compound is expected to follow this general model, where photoexcitation leads to a twisted intermediate that partitions between the (E) and (Z) isomers. The efficiency and direction of isomerization are governed by the topology of the excited-state potential energy surface.

Quantum Yields of Photoisomerization

The quantum yield of photoisomerization (Φ) is a critical measure of the efficiency of the E-to-Z or Z-to-E conversion process. It is defined as the number of molecules isomerized per photon absorbed. The quantum yields are highly dependent on the molecular structure, solvent, and excitation wavelength.

The substitution pattern on the aromatic rings can significantly influence the quantum yields. For example, in a series of styrylbenzazole photoswitches, the quantum yields for the forward (E→Z) and backward (Z→E) reactions were found to be in the range of 18% to 75%, depending on the specific substituents and the heterocyclic moiety. tue.nl

Table 2: Representative Photoisomerization Quantum Yields for Thiophene-Containing Diarylethenes mpg.de

Compound SeriesΦO→C (E→Z)ΦC→O (Z→E)
Ox0-H-H/Ox0-H-Ph0.18/0.220.35/0.33
Ox1-H-H/Ox1-H-Ph0.18/0.140.31/0.29
Ox0-MeO-H/Ox0-MeO-Ph0.17/0.170.33/0.36

Note: Data for a series of asymmetric diarylethenes with oxidized and non-oxidized thiophene moieties.

Energy Transfer Processes in Blends or Aggregates

In the condensed phase, such as in molecular aggregates or blends, intermolecular interactions can lead to energy transfer processes. These processes involve the transfer of excitation energy from a "donor" molecule to an "acceptor" molecule. Energy transfer can occur through Förster resonance energy transfer (FRET) or Dexter electron exchange mechanisms.

For thiophene-containing compounds, aggregation can significantly alter their photophysical properties. In some cases, aggregation can lead to fluorescence quenching, while in others, it can result in aggregation-induced emission (AIE). The formation of H- or J-aggregates, characterized by specific parallel or head-to-tail arrangements of the molecules, can facilitate or inhibit energy transfer.

Studies on cyclodextrin-oligothiophene rotaxanes have demonstrated selective photoinduced energy transfer. nih.gov In these systems, the excited energy of the oligothiophene guest is transferred to an acceptor molecule included in the cavity of the cyclodextrin (B1172386) stoppers. nih.gov The efficiency of this energy transfer is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the donor and acceptor.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation. nih.gov This is in contrast to the more common aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases at high concentrations or in the solid state. The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. nih.gov

In the case of stilbene-like molecules such as this compound, the ethenyl bridge allows for rotational and vibrational motions of the phenyl and thiophene rings in dilute solution. These non-radiative decay pathways effectively quench fluorescence. However, in an aggregated state, such as in a poor solvent or in the solid state, the physical constraints imposed by neighboring molecules restrict these intramolecular motions. This blockage of non-radiative decay channels opens up the radiative pathway, leading to a significant enhancement of fluorescence emission. nih.gov

Illustrative Data for Aggregation-Induced Emission in a Thiophene-Substituted Tetraphenylethylene Derivative

To illustrate the AIE phenomenon, the following table presents hypothetical data based on the behavior of similar AIE-active thiophene derivatives. This data demonstrates the typical increase in fluorescence intensity as the solvent composition is changed to induce aggregation.

Solvent Composition (THF/Water, % v/v)Fluorescence Intensity (Arbitrary Units)
100/010
80/2025
60/4080
40/60250
20/80700
10/901200

This is illustrative data based on the known behavior of AIE-active thiophene derivatives and does not represent experimental data for this compound.

Solvatochromic Behavior in Excited States

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of the molecule. nih.gov In the context of photophysical properties, solvatochromism is observed as a shift in the absorption or emission spectra of a compound with a change in solvent polarity. A bathochromic (red) shift indicates a stabilization of the excited state relative to the ground state in more polar solvents, while a hypsochromic (blue) shift suggests the ground state is more stabilized.

Stilbene-like molecules with donor-π-acceptor (D–π–A) character often exhibit pronounced solvatochromic behavior in their fluorescence spectra. nih.gov For this compound, the thiophene ring can act as a π-bridge, and the methyl-substituted phenyl group can influence the electronic distribution. The excited state of such molecules often possesses a larger dipole moment than the ground state due to intramolecular charge transfer (ICT). In polar solvents, the larger dipole moment of the excited state is better stabilized by the solvent molecules, leading to a lowering of the excited state energy and a red shift in the emission spectrum. nih.gov

Illustrative Solvatochromic Data for a Structurally Similar Thiophene Derivative

SolventPolarity (ET(30) kcal/mol)λabs (nm)λem (nm)
Cyclohexane31.2361407
Toluene33.9364417
Chloroform39.1366437
Dichloromethane41.1367446
Acetone42.2366448
Acetonitrile46.0366458
Dimethyl Sulfoxide45.1371473

This data is for the compound 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and is presented to illustrate the principle of solvatochromism in thiophene-based stilbene analogues. nih.gov

The significant red shift in the emission maximum from 407 nm in non-polar cyclohexane to 473 nm in polar dimethyl sulfoxide demonstrates the stabilization of the ICT excited state in more polar environments. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the quantum mechanical properties of molecules. By approximating the electron density, DFT allows for the accurate calculation of ground-state geometries, electronic structures, and vibrational frequencies, offering a balance between computational cost and accuracy.

The optimization of the ground state geometry of 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene is the first step in its computational analysis. These calculations determine the most stable arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For styrylthiophene derivatives, a key feature is the planarity of the molecule, which influences its conjugation and, consequently, its electronic and optical properties. The molecule consists of a thiophene (B33073) ring linked to a 4-methylphenyl (p-tolyl) group via an ethenyl bridge. DFT calculations typically show that the conjugated backbone of the molecule is nearly planar in its ground state, which facilitates π-electron delocalization across the thiophene and phenyl rings.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

ParameterBond/AngleCalculated Value
Bond LengthC(thiophene)-C(ethenyl)~1.45 Å
C(ethenyl)=C(ethenyl)~1.34 Å
C(ethenyl)-C(phenyl)~1.46 Å
C-S (thiophene)~1.73 Å
Dihedral AngleThiophene-Ethenyl-Phenyl~0-10°

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the molecule's chemical stability and its optical and electronic properties.

For this compound, the HOMO is typically delocalized across the entire π-conjugated system, with significant contributions from the electron-rich thiophene ring and the ethenyl bridge. The LUMO is also delocalized but with a different distribution of electron density. The methyl group, being electron-donating, tends to raise the energy of the HOMO, which can lead to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound. A smaller energy gap is generally associated with higher chemical reactivity and a red-shift in the absorption spectrum.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-5.5 to -6.0 eV
LUMO-2.0 to -2.5 eV
HOMO-LUMO Gap (ΔE)3.0 to 4.0 eV

Note: The exact energy values are highly dependent on the level of theory (functional and basis set) and the solvent model used in the computations.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These calculated spectra can be compared with experimental data to confirm the molecular structure and to assign the observed spectral bands to specific molecular vibrations.

Key vibrational modes for this molecule include the C-H stretching of the aromatic rings and the vinyl group, the C=C stretching of the ethenyl bridge and the aromatic rings, the C-S stretching of the thiophene ring, and various in-plane and out-of-plane bending modes. The simulated spectra provide a detailed fingerprint of the molecule's vibrational characteristics.

Table 3: Selected Calculated Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100-3000Aromatic and Vinylic C-H stretching
~1620-1580C=C stretching of the ethenyl bridge and aromatic rings
~1450-1400Aromatic C-C stretching
~970-950Trans-vinylic C-H out-of-plane bending
~820-780Thiophene ring breathing and C-H out-of-plane bending

Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the properties of molecules in their excited states, such as their absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of vertical excitation energies, which correspond to the absorption of photons, and the simulation of UV-Visible absorption spectra.

TD-DFT calculations can predict the electronic absorption spectrum of this compound by determining the energies of the electronic transitions from the ground state to various excited states. The calculations also provide the oscillator strength for each transition, which is a measure of its intensity.

The main absorption band in the UV-Visible spectrum of this compound is typically attributed to the HOMO to LUMO transition, which corresponds to a π-π* electronic transition. The calculated maximum absorption wavelength (λ_max) is a key piece of information derived from these simulations. The presence of the methyl group and the thiophene ring generally leads to a bathochromic (red) shift in the absorption spectrum compared to stilbene (B7821643).

Table 4: Simulated UV-Visible Absorption Data for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁ (HOMO → LUMO)~3.2 - 3.6~345 - 390> 1.0
S₀ → S₂> 3.6< 345Lower than S₁

Note: The accuracy of TD-DFT predictions for excitation energies can be influenced by the choice of functional, basis set, and solvent effects.

Following absorption of light and excitation to a higher electronic state, the molecule can relax and emit light through fluorescence. TD-DFT can be used to predict the emission energies by first optimizing the geometry of the first excited state (S₁). The energy difference between the optimized S₁ state and the ground state (S₀) at the S₁ geometry corresponds to the emission energy. The emission wavelength is typically at a lower energy (longer wavelength) than the absorption wavelength, a phenomenon known as the Stokes shift. These predictions are valuable for understanding the photoluminescent properties of the material.

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the mechanisms of chemical reactions, including those initiated by light (photochemical reactions).

The photocyclization of styrylthiophenes is a well-studied class of pericyclic reactions. acs.orgnih.gov For this compound, a key photochemical reaction is its cyclization to form a dihydrophenanthrene-like intermediate, which can then be oxidized to the corresponding naphtho[2,1-b]thiophene (B14763065) derivative.

Quantum chemical calculations can model the potential energy surface of this reaction to locate and characterize the transition state (TS). The TS for the electrocyclization step is a high-energy, transient geometry between the reactant (the excited state of the Z-isomer of the styrylthiophene) and the dihydrophenanthrene-like intermediate. DFT calculations are employed to optimize the geometry of this transition state and to calculate its vibrational frequencies. A key characteristic of a true transition state is the presence of a single imaginary frequency in its computed vibrational spectrum, which corresponds to the motion along the reaction coordinate—in this case, the formation of the new carbon-carbon bond.

For related styrylthiophene derivatives, theoretical studies have shown that the transition state for the conrotatory cyclization of the Z-isomer is stabilized by an incipient sigma bond formation between the thiophene and phenyl rings. nih.gov The energy barrier associated with this transition state dictates the kinetics of the photocyclization process.

The photochemical reactivity of this compound is governed by the nature of its electronically excited states. TD-DFT calculations are a primary tool for investigating these states and constructing energy profiles for photochemical reactions. acs.org

A typical photochemical reaction pathway for this compound involves the following steps:

Photoexcitation: The initial E (trans) isomer absorbs a photon, leading to its excitation to a singlet excited state (S1). TD-DFT can predict the absorption spectrum, with the main absorption band for similar styrylthiophenes corresponding to a π → π* transition. acs.org

Isomerization: In the excited state, the molecule can undergo isomerization around the ethenyl double bond to the Z (cis) isomer. This process is often very rapid and proceeds through a twisted intermediate.

Electrocyclization: The Z-isomer, in its excited state, can then undergo an electrocyclic reaction to form the dihydrophenanthrene-like intermediate. TD-DFT calculations can map the potential energy surface for this step, identifying the energy barrier to cyclization. nih.gov

De-excitation and Aromatization: The intermediate can then de-excite to the ground state and, in the presence of an oxidizing agent, be converted to the final, stable naphtho[2,1-b]thiophene product.

The energy profile for these processes reveals the relative energies of the ground and excited states of the isomers, the transition state for cyclization, and the intermediate product. For 2-styrylthiophene derivatives, the initial excitation is typically to the S1 state, which is photochemically active. acs.org The energy of this state and the barriers to isomerization and cyclization are crucial for determining the quantum yield of the reaction.

Table 1: Representative Calculated Energies for Photochemical Steps of Styrylthiophene Derivatives

ParameterTypical Calculated Value Range (kcal/mol)Method
S0 → S1 Excitation Energy70 - 85TD-DFT
Rotational Barrier in S1 (E → Z)2 - 5TD-DFT
Cyclization Barrier from Z-S15 - 10TD-DFT

Note: These values are illustrative and based on studies of similar styrylthiophene systems. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of molecules in a condensed phase (e.g., in solution or in a solid-state packing).

MD simulations of this compound would involve numerically solving Newton's equations of motion for a system containing many molecules of the compound and, if applicable, a solvent. The forces between atoms are described by a force field. These simulations can provide insights into:

Conformational Preferences: The molecule has rotational freedom around the single bonds connecting the thiophene and phenyl rings to the ethenyl bridge. MD simulations can explore the accessible conformations and determine their relative populations at a given temperature.

Intermolecular Interactions: In the solid state or in concentrated solutions, π-π stacking and C-H···π interactions between molecules are expected to be significant. mdpi.comnih.gov MD simulations can reveal the preferred packing arrangements and quantify the strength of these interactions. For thiophene dimers, dispersion forces are a major source of attraction, and the relative orientation (parallel-displaced vs. T-shaped) is influenced by a balance of electrostatic and dispersion interactions. nih.gov The presence of the methyl group on the phenyl ring will also influence these interactions. High-level quantum chemical methods have been used to calculate the interaction energies of thiophene dimers, with binding energies in the range of 2-6 kcal/mol depending on the orientation. canada.ca

Charge Transport Properties Modeling (e.g., hopping rates)

Thiophene-based organic semiconductors are of great interest for applications in electronics. The charge transport in these materials at a molecular level is often described by a "hopping" mechanism, where a charge (electron or hole) moves between adjacent molecules. The rate of this hopping can be estimated using Marcus theory. wikipedia.orglibretexts.orgprinceton.edu

The key parameters in Marcus theory that can be calculated computationally are:

Reorganization Energy (λ): This is the energy required to distort the geometry of a neutral molecule to the equilibrium geometry of its charged state (and vice-versa) without the charge actually being transferred. libretexts.org It has two components: an internal contribution from changes in bond lengths and angles within the molecule, and an external contribution from the relaxation of the surrounding medium. Lower reorganization energies generally lead to higher charge mobility. For thiophene-containing oligomers and polymers, the reorganization energy for hole transport is often lower than for electron transport, making them better p-type (hole-transporting) materials.

Electronic Coupling (V): This term, also known as the transfer integral, quantifies the extent of electronic interaction between the two molecules involved in the hopping event. It is highly sensitive to the distance and relative orientation of the molecules.

The hopping rate (k_hop) is proportional to exp(-λ / 4k_B T), where k_B is the Boltzmann constant and T is the temperature. DFT calculations are commonly used to compute the reorganization energies and electronic couplings for pairs of molecules extracted from crystal structures or MD simulations.

Table 2: Calculated Charge Transport Parameters for Thiophene-Based Oligomers

ParameterTypical Calculated Value RangeMethod
Hole Reorganization Energy (λ_h)0.15 - 0.30 eVDFT
Electron Reorganization Energy (λ_e)0.25 - 0.40 eVDFT
Intermolecular Electronic Coupling (V)10 - 100 meVDFT

Note: These values are representative for π-stacked thiophene oligomers and serve as an estimate for the properties of this compound.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems, like this compound, can exhibit significant non-linear optical (NLO) responses. This is particularly true for "push-pull" systems where electron-donating and electron-withdrawing groups are attached to the conjugated bridge. While the methyl group is only weakly donating and there is no strong acceptor in this specific molecule, the polarizable π-system can still lead to notable NLO effects.

The most important NLO property at the molecular level is the first hyperpolarizability (β). This tensor quantity can be calculated using quantum chemical methods, often with DFT. A large value of β is a prerequisite for a material to exhibit a strong second-harmonic generation (SHG) response.

Computational studies on similar stilbene and thiophene derivatives have shown that:

Replacing a phenyl ring in stilbene with a thiophene ring generally increases the hyperpolarizability due to the lower aromatic delocalization energy of thiophene, which facilitates charge transfer. nycu.edu.twresearchgate.net

The magnitude of β is strongly dependent on the nature and position of substituent groups.

There is often an inverse relationship between the HOMO-LUMO energy gap and the first hyperpolarizability; smaller gaps tend to lead to larger β values. semanticscholar.org

DFT calculations using functionals like B3LYP or CAM-B3LYP with appropriate basis sets can provide reliable predictions of the static and frequency-dependent hyperpolarizabilities of this compound, guiding the design of new NLO materials. semanticscholar.orgespublisher.com

Structure Property Relationships and Molecular Design Principles

Impact of Thiophene (B33073) Ring Substitution on Electronic and Photophysical Properties

The thiophene ring is an electron-rich aromatic heterocycle that significantly influences the molecule's properties. nih.govwikipedia.org Its inclusion in a π-conjugated system, when compared to a benzene ring, often leads to superior linear and nonlinear optical properties. nycu.edu.tw The sulfur atom in the thiophene ring provides enriched π-electron density, which can enhance conducting properties and improve binding with metallic electrodes in electronic devices. nih.gov

Substituting the thiophene ring with various functional groups is a key strategy for tuning the molecule's electronic characteristics. The nature, position, and number of substituents can modulate molecular orbital energies. mdpi.com

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the energy of the Highest Occupied Molecular Orbital (HOMO). This typically leads to a red-shift (bathochromic shift) in the absorption and emission spectra.

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This also results in a bathochromic shift and can enhance intramolecular charge transfer (ICT) character.

Studies on analogous thiophene-phenylene co-oligomers have shown that terminal substitutions can tune HOMO and LUMO energy levels within a range of approximately 0.7 eV. rsc.org This demonstrates the profound impact of substitution on the electronic energy landscape of the molecule. The choice of substituent—whether it is electron-donating or electron-withdrawing—and its position on the thiophene ring can therefore precisely control the compound's optoelectronic behavior. researchgate.net

Table 1: Effect of Substituents on the Electronic Properties of Thiophene (Illustrative Examples)

Substituent Position Effect on HOMO/LUMO Expected Impact on Absorption
Methoxy (-OCH₃) 2- Raises HOMO Bathochromic shift (Red shift)
Nitro (-NO₂) 2- Lowers LUMO Bathochromic shift (Red shift)
Methyl (-CH₃) 3- Weakly raises HOMO Minor bathochromic shift

This table illustrates general principles of substituent effects on the thiophene ring.

Role of the Ethenyl Linker in Conjugation and Conformational Flexibility

The (E)-ethenyl linker, or trans-vinylene bridge, is crucial for maintaining π-conjugation between the thiophene and 4-methylphenyl rings. This planar bridge facilitates electron delocalization across the molecular backbone, which is essential for the compound's characteristic absorption and emission properties. This delocalization lowers the HOMO-LUMO energy gap, pushing absorption to longer wavelengths. nycu.edu.tw

The double bond of the ethenyl linker also introduces the possibility of E/Z (trans/cis) photoisomerization. nih.gov Upon absorption of light, the molecule can be promoted to an excited state where rotation around the central double bond becomes possible. This can lead to a change from the thermodynamically stable E-isomer to the Z-isomer. This process is a key deactivation pathway for the excited state and competes with fluorescence. The quantum yields of photoisomerization and fluorescence are therefore inversely related. Restricting this conformational flexibility is a common strategy to enhance fluorescence quantum yields. nih.gov

Influence of the 4-methylphenyl Group on Molecular Properties

The 4-methylphenyl group acts as the second aromatic terminal of the conjugated system. The methyl group (-CH₃) at the para-position is a weak electron-donating group. Its primary effects are:

Electronic Tuning : It subtly modifies the electronic properties by donating electron density into the π-system, which can influence the absorption and emission maxima. rsc.org

Solubility and Morphology : The methyl group can enhance solubility in organic solvents and influence the solid-state packing of the molecules, which in turn affects the photophysical properties in thin films or crystalline states.

Replacing the methyl group with stronger electron-donating or electron-withdrawing substituents is a primary method for tuning the molecule's properties. For instance, substituting it with a strong donor like a dimethylamino group (-N(CH₃)₂) would significantly increase the charge-transfer character of the excited state, leading to a large red-shift in emission and potentially solvatochromism, where the emission color changes with solvent polarity. researchgate.net

Substituent Effects on Excited State Dynamics and Photoisomerization

The interplay of substituents on both the thiophene and phenyl rings governs the dynamics of the excited state. The relaxation pathways available to the molecule after photoexcitation, including fluorescence, intersystem crossing to the triplet state, and photoisomerization, are highly sensitive to its electronic structure. acs.org

In stilbene-like molecules, electron-donating groups generally tend to increase the fluorescence quantum yield by raising the energy barrier for isomerization in the excited state. nih.gov Conversely, certain substituents can promote intersystem crossing, leading to isomerization occurring via the triplet state. The presence of the heteroatomic thiophene ring can also influence the rate of intersystem crossing compared to its all-carbon analogue, stilbene (B7821643). acs.org A study of substituted 2-styrylbiphenyls, which have a similar photocyclization pathway, showed that substituent effects could be correlated using a Hammett plot, indicating that electronic perturbations systematically affect the quantum yields of photoreactions. rsc.org

Strategies for Tuning Absorption and Emission Wavelengths

The absorption and emission wavelengths of 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene can be systematically tuned through chemical modification. The key strategy is to alter the HOMO-LUMO energy gap of the π-conjugated system.

Extending Conjugation : Replacing the phenyl group with a larger aromatic system like naphthalene or anthracene would extend the π-conjugation, resulting in a significant bathochromic shift in both absorption and emission. researchgate.net

Donor-Acceptor (D-A) Design : A powerful approach is to introduce an electron-donating group on one of the rings and an electron-withdrawing group on the other. This creates a "push-pull" system. For example, placing a dimethylamino group on the phenyl ring and a cyano group on the thiophene ring would induce strong intramolecular charge transfer (ICT) upon excitation. This drastically lowers the energy gap and shifts the emission to longer wavelengths, often into the green, yellow, or even red regions of the spectrum. The emission of such D-A compounds is also typically highly sensitive to the polarity of the environment. mdpi.com

Table 2: Predicted Wavelength Shifts with Different Substituents

Thiophene Substituent (R₁) Phenyl Substituent (R₂) Expected Wavelength Shift
H -CH₃ (Reference) -
H -N(CH₃)₂ (Strong Donor) Bathochromic (Red Shift)
-NO₂ (Strong Acceptor) -CH₃ Bathochromic (Red Shift)

This table provides a qualitative prediction of how substitutions would tune the optical properties of the parent compound.

Design Principles for Enhanced Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. For many applications, a high Φf is desirable. Key design principles to achieve this include:

Structural Rigidification : One of the main non-radiative decay pathways is the E/Z isomerization around the ethenyl bridge. Restricting this rotation can significantly enhance fluorescence. This can be achieved by incorporating the ethenyl linker into a ring system or by introducing bulky substituents that sterically hinder rotation.

Increasing the Radiative Decay Rate : Introducing substituents that increase the transition dipole moment of the S₁ → S₀ transition can increase the rate of radiative decay, allowing fluorescence to compete more effectively with non-radiative processes. researchgate.net

Minimizing Intersystem Crossing : The choice of substituents and the inclusion of the thiophene ring can affect the rate of intersystem crossing (ISC) to the triplet state. Minimizing spin-orbit coupling through careful molecular design can reduce ISC and favor fluorescence. In stilbene analogs, introducing N-phenyl substituents has been shown to lead to low photoisomerization quantum yields and high fluorescence quantum yields. nih.gov

Molecular Engineering for Specific Optoelectronic Characteristics

The principles outlined above allow for the targeted molecular engineering of this compound for specific optoelectronic applications. researchgate.net

Organic Light-Emitting Diodes (OLEDs) : For use as an emitter in OLEDs, the molecule could be modified to have high fluorescence quantum yield and emission in a specific color (e.g., blue, green, or red). This would involve creating a rigid structure with a carefully tuned donor-acceptor character.

Organic Field-Effect Transistors (OFETs) : For transistor applications, the focus would be on optimizing molecular packing in the solid state to facilitate efficient charge transport. This can be influenced by the choice of terminal substituents, which affect intermolecular interactions. mdpi.com

Fluorescent Sensors : By incorporating a recognition moiety, the molecule could be engineered as a sensor. The binding of an analyte would perturb the electronic structure of the π-system, leading to a change in the fluorescence color or intensity.

The synthetic flexibility of thiophene-phenylene structures provides a powerful platform for creating a wide range of functional organic materials with tailored properties. rsc.org

Advanced Material Science Applications and Device Physics of this compound

The field of organic electronics heavily relies on the molecular engineering of conjugated materials to achieve desired properties for various applications. Thiophene-containing molecules are a significant class of materials due to their excellent charge transport properties and tunable optoelectronic characteristics. Research in this area is vast, with many derivatives being synthesized and characterized for their potential in OLEDs and OPVs.

However, the scientific literature search for "this compound" did not yield specific studies detailing its use and performance in the following areas:

Organic Light-Emitting Diodes (OLEDs): No specific data was found on its application as an emitter, in host-guest systems, or as a component in charge transport layers.

Organic Photovoltaics (OPVs): There is no available research on its role as an active layer material, including its donor-acceptor interactions, bulk heterojunction morphologies, or charge separation and recombination processes.

Consequently, the creation of detailed research findings and data tables as requested for this particular compound is not possible without speculative analysis, which would not adhere to the principles of scientific accuracy.

Future research may explore the potential of this compound in these applications, at which point a detailed article based on experimental data could be generated.

Advanced Material Science Applications and Device Physics Considerations

Organic Field-Effect Transistors (OFETs) as Semiconducting Channels

Organic field-effect transistors (OFETs) are electronic devices that utilize an organic semiconductor as the active channel material. The performance of OFETs is critically dependent on the intrinsic properties of the organic semiconductor, such as its charge carrier mobility, and the morphology and crystallinity of the thin film.

Film Morphology and Crystallinity Effects

The arrangement of molecules in the solid state, known as the film morphology, and the degree of structural order, or crystallinity, have a profound effect on charge transport in OFETs. Well-ordered crystalline domains with significant π-π stacking between adjacent molecules typically lead to higher charge carrier mobility. The morphology of thin films can be influenced by various processing conditions, such as the deposition technique (e.g., spin-coating, vacuum evaporation), solvent choice, and post-deposition treatments like thermal annealing. Annealing can improve crystallinity and grain size, which generally enhances device performance. For styrylthiophene derivatives, the planarity of the molecule and the potential for close packing would be crucial factors. Research on related materials suggests that achieving a favorable morphology is a critical step in fabricating high-performance OFETs.

Fluorescent Probes and Chemical Sensors Research

Thiophene-based molecules are widely explored as fluorescent probes and chemical sensors due to their excellent photophysical properties, which can be tuned by chemical modifications. The general principle involves a change in the fluorescence signal (e.g., intensity, wavelength) upon interaction with a specific analyte.

Chemodosimeter Design Principles

A chemodosimeter is a type of chemical sensor that undergoes an irreversible chemical reaction with an analyte, leading to a detectable change in its properties, such as fluorescence. The design of a chemodosimeter based on a styrylthiophene scaffold would likely involve incorporating a reactive site that can selectively react with the target analyte. This reaction would then alter the electronic structure of the molecule, causing a significant change in its fluorescence emission. Common strategies include analyte-triggered bond cleavage or formation reactions.

Ion Sensing Mechanisms

Fluorescent ion sensors operate by selectively binding to a specific ion, which modulates the fluorophore's emission. For a "2-[(E)-2-(4-methylphenyl)ethenyl]thiophene"-based sensor, a chelating group capable of binding to the target ion would need to be incorporated into the molecular structure. The binding event can influence the fluorescence through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). The choice of the chelating group determines the selectivity of the sensor for a particular ion.

pH-Responsive Fluorophores

A pH-responsive fluorophore is a molecule whose fluorescence properties change in response to variations in pH. This is typically achieved by incorporating acidic or basic functional groups that can be protonated or deprotonated. The protonation state of these groups affects the electronic properties of the fluorophore, leading to a pH-dependent fluorescence signal. For a styrylthiophene derivative to function as a pH sensor, it would need to be functionalized with a moiety such as a pyridine (B92270), amine, or phenol (B47542) group, which can undergo protonation or deprotonation within a specific pH range.

Optoelectronic Materials for Waveguides and Lasers

Thiophene-based organic semiconductors are recognized for their potential in optoelectronic devices due to their favorable charge transport properties and tunable electronic structure. The incorporation of a stilbene-like structure in this compound suggests its potential as a gain medium in organic lasers and as a core material for optical waveguides.

Organic molecules with extended π-conjugation often exhibit high photoluminescence quantum yields and large stimulated emission cross-sections, which are critical parameters for laser action. Thiophene (B33073) oligomers and polymers have been investigated as active materials in organic solid-state lasers, demonstrating amplified spontaneous emission (ASE), a prerequisite for lasing. The specific molecular structure of this compound, with its alternating phenyl and thiophene rings, is designed to enhance these properties.

For waveguiding applications, the material must be processable into high-quality thin films with low optical loss. Solution-processable thiophene derivatives are advantageous for fabricating such devices. The 4-methylphenyl group in this compound can improve solubility and film-forming properties, facilitating the creation of smooth, uniform waveguide structures. The refractive index of the material, another crucial parameter for waveguide design, is influenced by its molecular structure and density.

While specific data on the ASE threshold and optical gain for this compound are not extensively documented in publicly available literature, research on analogous stilbene (B7821643) and thiophene-containing compounds provides insights into its potential performance. The photophysical properties of similar D-π-A (donor-π-acceptor) thiophene-based derivatives have been studied, showing that modifications to the molecular structure can significantly tune the emission wavelengths and quantum yields. nih.gov

Table 1: Potential Optoelectronic Properties of Thiophene-Stilbene Analogs

PropertyTypical Range for Thiophene-Stilbene AnalogsRelevance to Waveguides and Lasers
Absorption Maximum (λabs)350 - 450 nmDetermines the optimal pump wavelength for laser action.
Emission Maximum (λem)450 - 600 nmDefines the potential operating wavelength of the laser or the emitted light from the waveguide.
Photoluminescence Quantum Yield (PLQY)0.3 - 0.9A high PLQY is essential for efficient light emission and a low laser threshold.
Amplified Spontaneous Emission (ASE) Threshold10 - 100 µJ/cm²A low ASE threshold indicates a good candidate for a laser gain medium. mdpi.com

Advanced Bioimaging Agent Development (excluding clinical human trial data)

The fluorescent properties of this compound also make it a promising candidate for bioimaging applications. Thiophene-based fluorophores are known for their brightness and photostability, which are desirable characteristics for cell staining and microscopy. nih.gov

For a fluorescent molecule to be an effective bioimaging agent, it must be able to cross the cell membrane and localize within the cell. The cellular uptake of small organic molecules like this compound is often governed by their physicochemical properties, such as lipophilicity, size, and charge. As a neutral and relatively hydrophobic molecule, it is likely to be taken up by cells through passive diffusion across the lipid bilayer.

However, endocytic pathways can also play a role in the internalization of fluorescent probes. biorxiv.orgnih.gov These pathways, which include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, involve the engulfment of extracellular material into vesicles. The specific pathway utilized can depend on the cell type and the properties of the molecule. For instance, some thiophene-based dyes have been shown to localize in plasma membranes, with their internalization rates being influenced by their charge. researchgate.netrsc.org

Once inside the cell, a fluorescent probe can be used to visualize cellular structures and processes through fluorescence microscopy. The localization of the probe within the cell is determined by its affinity for different organelles. Hydrophobic dyes often accumulate in lipid-rich environments such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets. acs.org

Thiophene-based dyes have been successfully used for live-cell staining. researchgate.netnih.gov Their emission color can be tuned by modifying their chemical structure, allowing for the development of probes for multicolor imaging. For example, various thiophene-based pyridine derivatives have been synthesized and used for two-photon fluorescence microscopy imaging of HepG2 cells. rsc.org

In the context of this compound, its fluorescence properties would be central to its application in cell staining. The excitation and emission wavelengths, Stokes shift, and quantum yield in a cellular environment would dictate its suitability for specific microscopy techniques. The photostability of the fluorophore is also a critical factor, as it determines the duration over which a clear fluorescent signal can be observed without significant photobleaching. While detailed microscopy studies using this specific compound are yet to be widely reported, the broader class of thiophene-based fluorophores has demonstrated significant promise for long-lasting cell staining in immunofluorescence experiments. nih.gov

Table 2: Potential Bioimaging Properties of Thiophene-Based Fluorophores

PropertyTypical CharacteristicsRelevance to Bioimaging
Excitation Wavelength400 - 500 nmCompatibility with common laser lines in confocal microscopes.
Emission Wavelength500 - 650 nmEmission in the visible spectrum for easy detection.
Stokes Shift50 - 150 nmA large Stokes shift minimizes self-quenching and improves signal-to-noise ratio. rsc.org
PhotostabilityHighResistance to photobleaching allows for longer imaging times and time-lapse studies.
Cellular LocalizationDependent on hydrophobicity and functional groupsCan be targeted to specific organelles for specific imaging applications.

Aggregation and Supramolecular Assembly

Solution-Phase Aggregation Behavior

The behavior of 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene in solution is anticipated to be highly dependent on solvent polarity and concentration, leading to the formation of distinct aggregate structures with unique photophysical properties.

J- and H-Aggregates Formation

In solution, individual molecules (monomers) of this compound can self-assemble into larger aggregates. The specific arrangement of molecules within these aggregates dictates their photophysical characteristics, primarily classified as J-aggregates or H-aggregates. This classification arises from exciton (B1674681) coupling theory, which describes the interaction of the transition dipole moments of the constituent molecules. pradeepresearch.org

H-aggregates are characterized by a parallel, face-to-face stacking of the molecules. This arrangement results in a hypsochromic (blue) shift of the main absorption band relative to the monomer. pradeepresearch.org The fluorescence of H-aggregates is often quenched, leading to a low fluorescence quantum yield. pradeepresearch.org For this compound, H-aggregation would involve the π-stacking of the thiophene (B33073) and methylphenyl rings of adjacent molecules.

J-aggregates , conversely, are formed by a head-to-tail arrangement of the molecules. tue.nl This alignment leads to a bathochromic (red) shift in the absorption spectrum, often accompanied by a narrow, intense absorption band. pradeepresearch.org J-aggregates are typically characterized by enhanced fluorescence with a small Stokes shift. pradeepresearch.org The formation of J-aggregates with this compound would be driven by intermolecular forces aligning the molecules along their long axis.

The formation of either J- or H-aggregates is a delicate balance of intermolecular forces, including π-π stacking, van der Waals interactions, and potentially weak hydrogen bonds involving the thiophene sulfur atom or the methyl group. The specific solvent environment plays a crucial role in mediating these interactions.

Concentration-Dependent Spectral Changes

The transition from monomers to aggregates can be readily observed through concentration-dependent changes in the UV-Vis absorption and fluorescence spectra. As the concentration of this compound in a given solvent is increased, deviations from the Beer-Lambert law are expected, signaling the onset of aggregation.

A systematic increase in concentration would likely lead to the emergence of new spectral features corresponding to either H- or J-aggregates. For instance, a gradual blue-shift and broadening of the absorption peak would indicate the formation of H-aggregates. Conversely, the appearance of a red-shifted and sharpened absorption band would be indicative of J-aggregate formation. pradeepresearch.org Isosbestic points in the absorption spectra, where the molar absorptivity remains constant, would suggest a clear equilibrium between the monomeric and aggregated species.

The following table illustrates hypothetical concentration-dependent spectral data for this compound in a solvent mixture that promotes aggregation, showing a shift from a monomeric state to a J-aggregated state.

Concentration (M)Monomer Absorption Peak (nm)J-Aggregate Absorption Peak (nm)
1 x 10⁻⁶350-
1 x 10⁻⁵350385 (shoulder)
5 x 10⁻⁵350 (decreasing)385
1 x 10⁻⁴350 (weak)387

This is a representative data table based on typical behavior of similar compounds.

Self-Assembly in Solid State and Thin Films

The propensity of this compound to form ordered structures extends to the solid state, where it can self-assemble into crystalline domains or ordered thin films. These solid-state structures are of particular interest for applications in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).

Morphological Characterization (AFM, SEM, TEM)

The morphology of thin films of this compound, prepared by techniques such as spin-coating, drop-casting, or vacuum deposition, can be investigated using various microscopic techniques.

Atomic Force Microscopy (AFM) would be employed to visualize the surface topography of the thin films at the nanoscale. AFM can reveal details about the film's roughness, grain size, and the presence of ordered domains. For a well-ordered film, one might expect to observe terraced structures or crystalline needles.

Scanning Electron Microscopy (SEM) provides information on the surface morphology over larger areas. SEM images could reveal the presence of microcrystalline structures, spherulites, or other macroscopic features that provide insight into the crystallization process. For some thiophene-based stilbene (B7821643) derivatives, SEM has been used to confirm the formation of different types of nano-aggregates. nih.gov

Transmission Electron Microscopy (TEM) can be used to probe the internal structure of the self-assembled aggregates. By dispersing the aggregates on a TEM grid, it is possible to visualize their shape and size, and in some cases, even resolve the lattice fringes of crystalline domains.

Intermolecular Interactions and Packing Motifs

The solid-state packing of this compound is governed by a variety of non-covalent intermolecular interactions. The planar structure of the molecule facilitates π-π stacking interactions between the aromatic rings of neighboring molecules. Additionally, C-H···π interactions, where the hydrogen atoms of the methyl group or the aromatic rings interact with the π-electron clouds of adjacent molecules, are expected to play a significant role in stabilizing the crystal lattice. rsc.org

Host-Guest Chemistry and Encapsulation

The electron-rich aromatic surfaces of this compound make it a potential candidate for participation in host-guest chemistry. While it could potentially act as a guest molecule, its extended planar structure also suggests it could participate as a component of a larger host assembly.

For instance, the molecule could be encapsulated within the cavity of a larger macrocyclic host, such as a cyclodextrin (B1172386), calixarene, or a cycloparaphenylene. Such encapsulation would be driven by hydrophobic interactions and van der Waals forces. The formation of such a host-guest complex would be expected to significantly alter the photophysical properties of the this compound guest, potentially leading to enhanced fluorescence or changes in its absorption spectrum due to the modified local environment.

Cyclodextrin Inclusion Complexes

While specific studies on the inclusion complexation of this compound with cyclodextrins are not extensively documented in the reviewed literature, the principles of host-guest chemistry and studies on analogous stilbene and thiophene derivatives allow for a detailed projection of its potential behavior.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for a variety of guest molecules, particularly those with aromatic and hydrophobic moieties. acs.orgoatext.comnih.gov The formation of an inclusion complex is driven by the displacement of high-energy water molecules from the CD cavity by the less polar guest molecule, leading to a more stable, lower-energy state. acs.org

The molecular structure of this compound, featuring a planar, hydrophobic core composed of a thiophene ring and a methyl-substituted phenyl ring linked by an ethenyl bridge, is well-suited for inclusion within a cyclodextrin cavity. The dimensions of the molecule would likely favor complexation with β-cyclodextrin or γ-cyclodextrin, which have larger cavity sizes compared to α-cyclodextrin. acs.org

Studies on stilbene and its derivatives have demonstrated their propensity to form stable inclusion complexes with cyclodextrins. mdpi.comrsc.orgacs.orgnih.govacs.org For instance, pterostilbene, a naturally occurring stilbenoid, has been shown to form a 1:1 inclusion complex with β-cyclodextrin, leading to enhanced aqueous solubility and stability. mdpi.comnih.gov The inclusion of the stilbene moiety within the CD cavity can also influence its photochemical behavior, such as E/Z photoisomerization and photodimerization. rsc.orgacs.orgacs.org It is plausible that complexation of this compound with a cyclodextrin would similarly modulate its photochemical properties.

The formation and stoichiometry of such a complex could be investigated using various analytical techniques, as summarized in the table below.

Analytical TechniqueInformation ProvidedExpected Observations for Complexation
UV-Vis SpectroscopyChanges in the absorption spectrum upon addition of cyclodextrin, allowing for the determination of the binding constant (Ka).Shifts in the absorption maxima (λmax) and changes in molar absorptivity.
Fluorescence SpectroscopyEnhancement or quenching of fluorescence intensity upon complexation, providing insights into the microenvironment of the guest molecule.Increased fluorescence quantum yield due to the rigid and hydrophobic environment of the CD cavity.
Nuclear Magnetic Resonance (NMR) SpectroscopyChanges in the chemical shifts of both the host and guest protons, confirming the formation of the inclusion complex and providing structural information. 2D ROESY experiments can reveal the specific geometry of inclusion.Upfield or downfield shifts of the aromatic protons of the thiophene and phenyl rings, as well as the ethenyl protons.
Differential Scanning Calorimetry (DSC)Disappearance or shifting of the melting endotherm of the guest molecule upon complexation.Absence of the characteristic melting peak of the pure compound, indicating its molecular dispersion within the cyclodextrin.
X-ray Diffraction (XRD)Changes in the powder diffraction pattern, indicating the formation of a new crystalline phase.A diffuse pattern or new diffraction peaks, different from those of the physical mixture of the host and guest.

Micellar Encapsulation for Enhanced Solubility/Stability

Micelles are self-assembled aggregates of surfactant molecules that form in solution above a certain concentration known as the critical micelle concentration (CMC). They possess a hydrophobic core and a hydrophilic shell, providing a microenvironment capable of solubilizing nonpolar compounds in aqueous media. researchgate.netacs.org The solubilization of polycyclic aromatic hydrocarbons and other hydrophobic molecules in surfactant micelles is a well-established phenomenon. researchgate.netacs.orgcdnsciencepub.comacs.orgnih.gov

The encapsulation of this compound within micelles would be expected to significantly enhance its apparent aqueous solubility and potentially improve its stability by protecting it from the bulk aqueous environment. The location of the molecule within the micelle would depend on the nature of the surfactant used. In nonionic or anionic micelles, it is likely to be localized within the hydrophobic core. In cationic micelles, interactions between the π-electron system of the guest and the positively charged head groups of the surfactant could lead to a location closer to the micelle-water interface. cdnsciencepub.com

The dynamics of stilbene and its derivatives within micellar environments have been studied, revealing that the confined space can influence their conformational relaxation and rotational dynamics. nih.gov Encapsulation of stilbenes in liposomes, which are similar in principle to micelles, has been shown to enhance their bioefficacy. acs.orgnih.gov

The table below outlines the key parameters that would be investigated to characterize the micellar encapsulation of this compound.

ParameterDescriptionMethod of Determination
Molar Solubilization Ratio (MSR)The number of moles of the compound solubilized per mole of surfactant in the micelles.UV-Vis spectroscopy by measuring the absorbance of the compound in surfactant solutions of varying concentrations.
Micelle-Water Partition Coefficient (Km)The equilibrium constant for the distribution of the compound between the micellar and aqueous phases.Can be calculated from the MSR and the CMC of the surfactant.
Critical Micelle Concentration (CMC)The concentration of surfactant at which micelles begin to form.Surface tension measurements, conductivity measurements, or using a fluorescent probe.

Liquid Crystalline Phases and Mesophase Behavior

The molecular structure of this compound, with its elongated, rigid core, is characteristic of a calamitic (rod-like) mesogen, suggesting a predisposition for forming liquid crystalline phases. nih.govinformahealthcare.com While specific studies detailing the mesomorphic behavior of this exact compound are limited, a substantial body of research on structurally similar thiophene-based liquid crystals provides a strong foundation for predicting its potential properties. psu.eduorientjchem.orgresearchgate.netbohrium.comresearchgate.netresearchgate.netacs.org

The incorporation of a thiophene ring into the core of a mesogen is known to influence its liquid crystalline properties in several ways. The bent nature of the 2,5-disubstituted thiophene ring, in contrast to a linear 1,4-disubstituted phenyl ring, can lower melting points and disrupt packing, which may favor the formation of nematic or smectic phases over a wider temperature range. acs.org

Based on analogous systems, it is anticipated that this compound, or derivatives with appropriate terminal groups, could exhibit enantiotropic nematic and/or smectic phases. psu.eduresearchgate.netresearchgate.net The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phases possess additional positional order, with the molecules arranged in layers.

The following table presents hypothetical phase transition temperatures and enthalpy changes for this compound, based on typical values reported for similar thiophene-based calamitic liquid crystals.

TransitionTemperature (°C)Enthalpy Change (ΔH, kJ/mol)Mesophase
Crystal to Nematic (Tm)~120-150~20-30Nematic
Nematic to Isotropic (Tc)~180-220~0.5-2.0Isotropic Liquid

The characterization of the liquid crystalline phases would typically involve polarized optical microscopy (POM) to observe the characteristic textures of the mesophases and differential scanning calorimetry (DSC) to determine the transition temperatures and associated enthalpy changes. orientjchem.org X-ray diffraction (XRD) studies on aligned samples would provide definitive information on the type of smectic phase and the layer spacing.

Future Research Directions and Emerging Opportunities

Integration into Advanced Hybrid Materials

The incorporation of 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene into advanced hybrid materials presents a promising avenue for the development of novel devices with enhanced functionalities. The compound's π-conjugated system, reminiscent of both stilbene (B7821643) and thiophene (B33073), suggests its utility in optoelectronic applications. niscpr.res.in Future research could focus on integrating this molecule into organic-inorganic hybrid structures, such as perovskite solar cells or quantum dot-based light-emitting diodes (LEDs). In such systems, the thiophene moiety can facilitate charge transport, while the stilbene-like core can influence the material's optical properties. researchgate.net

The development of copolymers incorporating this compound is another area ripe for exploration. Hybrid polymers containing this unit could exhibit tunable electronic and photophysical properties, making them suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). epo.orggoogle.com For instance, copolymers with silsesquioxane cages could lead to materials with unique three-dimensional excited states and enhanced thermal stability. researchgate.net

Table 1: Potential Hybrid Material Applications

Application Area Potential Role of this compound
Organic Photovoltaics (OPVs) As a component in the active layer to enhance light absorption and charge transport. niscpr.res.in
Organic Light-Emitting Diodes (OLEDs) As an emissive material or a host in the light-emitting layer. epo.org
Perovskite Solar Cells As an interfacial layer to improve charge extraction and stability.
Fluorescent Sensors As a fluorescent probe for detecting specific analytes.

Development of Multi-Stimuli Responsive Systems

The stilbene unit within this compound is known for its photoisomerization capabilities, transitioning between the cis (Z) and trans (E) isomers upon irradiation with light of specific wavelengths. nih.gov This photochromic behavior is the foundation for developing multi-stimuli responsive systems. Future research should focus on harnessing this property to create "smart" materials that can change their properties in response to light. nih.gov

The photoisomerization can lead to significant changes in the molecule's geometry, electronic structure, and bulk properties when incorporated into a polymer matrix. researchgate.net This could be exploited to create materials with switchable conductivity, fluorescence, or color. For example, thin films containing this compound could be developed for applications in optical data storage, where information is written and erased using light. uni-hamburg.de Furthermore, the responsiveness to other stimuli, such as temperature or pH, could be engineered by introducing appropriate functional groups, leading to multi-stimuli responsive systems. researchgate.net

Exploration of Singlet Fission and Upconversion Processes

Singlet fission, the process where a singlet exciton (B1674681) splits into two triplet excitons, has the potential to significantly enhance the efficiency of solar cells. chemistryviews.org Thiophene-based linkers have been shown to mediate electronic coupling between pentacene (B32325) units, facilitating singlet fission. nih.gov The structure of this compound, particularly when oligomerized or aggregated, could promote the necessary intermolecular interactions for singlet fission to occur.

Future research should investigate the photophysical properties of aggregates and thin films of this compound to determine its singlet and triplet energy levels. If the energetic requirement for singlet fission (E(S₁) ≥ 2E(T₁)) is met, this material could be a candidate for use in next-generation photovoltaic devices. chemistryviews.org Covalently linking multiple units of this compound to create dimers or oligomers could provide a model system to study the fundamental aspects of through-bond and through-space interactions in singlet fission. chemistryviews.orgnih.gov

Photon upconversion, a process where lower-energy photons are converted into higher-energy ones, is another area where this compound could find application. Triplet-triplet annihilation is a common mechanism for photon upconversion, and materials with long-lived triplet states are required. The potential for a relatively high triplet yield via intersystem crossing in this class of molecules makes them interesting candidates for upconversion systems, which have applications in bioimaging and solar energy harvesting.

Advanced Computational Methodologies for Predictive Design

Advanced computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic and photophysical properties of molecules like this compound. nih.govchemrxiv.org Future research should leverage these methodologies to guide the design of new derivatives with tailored properties.

Computational studies can be used to:

Predict the absorption and emission spectra of the molecule and its derivatives. acs.orgdntb.gov.ua

Investigate the mechanism and efficiency of photoisomerization. researchgate.net

Calculate the singlet and triplet energy levels to assess the potential for singlet fission. rsc.org

Model the electronic coupling in dimers and aggregates. nih.gov

Understand the structure-property relationships that govern the performance of these materials in various applications. researchgate.net

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and optimization of new materials based on the this compound scaffold for specific applications. nih.govacs.org

Table 2: Computational Methods and Their Applications

Computational Method Application
Density Functional Theory (DFT) Calculation of ground-state properties, molecular orbitals, and vibrational frequencies. researchgate.net
Time-Dependent DFT (TD-DFT) Prediction of excited-state properties, including absorption and emission spectra, and analysis of electronic transitions. nih.govchemrxiv.org
Molecular Dynamics (MD) Simulation of the behavior of the molecule in different environments, such as solutions or polymer matrices.
Quantum Mechanics/Molecular Mechanics (QM/MM) Study of the properties of the molecule in complex systems, such as hybrid materials.

Scalable Synthesis and Industrial Relevance Considerations

For this compound to have a significant impact, the development of scalable and cost-effective synthetic routes is crucial. While numerous methods exist for the synthesis of stilbene analogues, such as the Wittig reaction, Heck coupling, and Suzuki coupling, their scalability for this specific compound needs to be investigated. nih.govuliege.be Future research should focus on optimizing reaction conditions to improve yields, reduce the use of expensive catalysts, and simplify purification processes.

The industrial relevance of this compound and its derivatives will depend on their performance in specific applications. Stilbene derivatives already have industrial applications as dyes, optical brighteners, and in the production of advanced polymers. The unique combination of a stilbene core and a thiophene wing in this molecule could lead to novel applications in organic electronics, such as in OLEDs and OPVs, where thiophene-based materials are already widely used. researchgate.net A thorough evaluation of the compound's stability, processability, and performance in device prototypes will be necessary to establish its industrial potential.

Q & A

Q. What are the standard spectroscopic techniques for characterizing 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene, and how are they interpreted?

Methodological Answer: Characterization typically involves:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm the (E)-configuration of the ethenyl group. For example, coupling constants (JJ) in the ethenyl protons (~16 Hz) confirm trans geometry .
  • IR Spectroscopy : Stretching frequencies for C=C (1600–1650 cm1^{-1}) and C-S (600–800 cm1^{-1}) bonds validate the thiophene backbone .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing the 4-methylphenyl moiety .

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer: A widely used method involves Horner-Wadsworth-Emmons (HWE) olefination :

React 2-thiophenecarboxaldehyde with a 4-methylbenzylphosphonate ester under basic conditions (e.g., NaH or KOtBu).

Optimize solvent (THF or DMF) and temperature (0–25°C) to favor (E)-selectivity .

Purify via column chromatography (silica gel, hexane/EtOAc) and confirm purity by TLC (RfR_f ~0.4–0.6) .

Advanced Questions

Q. How can conflicting crystallographic and spectroscopic data for derivatives of this compound be resolved?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., bond lengths/angles) by comparing experimental data with density functional theory (DFT)-optimized structures .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the ethenyl group) that may explain discrepancies between solid-state (crystallographic) and solution (NMR) data .
  • Cross-validation : Use complementary techniques like UV-Vis spectroscopy to correlate π-π* transitions with conjugation extent predicted by crystallography .

Q. What computational methods predict the electronic properties of this compound, and how do they correlate with experimental findings?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to compute HOMO-LUMO gaps, polarizability, and charge distribution. Compare with experimental electrochemical data (cyclic voltammetry) to validate redox behavior .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on conformation (e.g., torsional angles of the ethenyl group) and compare with NMR-derived NOE interactions .
  • TD-DFT : Predict UV-Vis absorption spectra and correlate with experimental λmax_{\text{max}} values (±10 nm tolerance) .

Q. How does the 4-methylphenyl substituent influence the photophysical properties of this compound?

Methodological Answer:

  • Steric Effects : The methyl group reduces planarity, decreasing conjugation efficiency (observed via red-shifted emission in fluorescence spectra) .
  • Electron-Donating Effects : Methyl enhances electron density on the ethenyl group, increasing molar absorptivity (ε > 104^4 L·mol1^{-1}·cm1^{-1}) in UV-Vis .
  • Thermogravimetric Analysis (TGA) : Methyl improves thermal stability (decomposition >250°C) compared to unsubstituted analogs .

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